
4-methyl-N'-(oxan-4-ylidene)benzene-1-sulfonohydrazide
Overview
Description
4-Methyl-N'-(oxan-4-ylidene)benzene-1-sulfonohydrazide is a sulfonohydrazide derivative featuring a hydrazone linkage to an oxan-4-ylidene group (tetrahydropyran-derived substituent). This compound belongs to a broader class of sulfonohydrazides, which are widely studied for their versatility in organic synthesis, catalytic applications, and biological activities.
Preparation Methods
Synthesis of 4-Methylbenzenesulfonohydrazide
Reaction Mechanism and Stoichiometry
The foundational step involves nucleophilic substitution between 4-methylbenzenesulfonyl chloride and hydrazine hydrate. The reaction proceeds via attack of the hydrazine’s lone pair on the electrophilic sulfur atom, displacing chloride and forming the sulfonohydrazide (Fig. 1). Patent data indicate a 1:1 molar ratio of sulfonyl chloride to hydrazine hydrate under alkaline conditions (pH > 9.5) to maximize yield. Excess hydrazine is avoided to prevent side products such as bis-sulfonohydrazides.
Table 1: Reaction Parameters for Sulfonohydrazide Synthesis
Parameter | Optimal Value | Source |
---|---|---|
Molar ratio (RCl:NH₂NH₂) | 1:1.05 | |
Temperature | 35–40°C | |
pH during reaction | 9.5–10.5 | |
Reaction time | 2–3 hours | |
Yield | 96–100% |
Process Optimization
Key considerations include:
- Temperature control : Exothermic reactions require cooling (ice-water baths) to maintain temperatures below 40°C, preventing decomposition of hydrazine.
- Alkali addition : Sodium hydroxide (40% w/v) is added incrementally to neutralize HCl byproduct and maintain pH >9.5, ensuring complete conversion. Post-reaction, hydrochloric acid adjusts the mixture to pH 5–7, precipitating the product.
- Surfactant use : Alkyl aryl sulfonates (e.g., Santomerse S) emulsify unreacted sulfonyl chloride, facilitating filtration.
Condensation with Oxan-4-One to Form the Hydrazone
Reaction Conditions
The sulfonohydrazide undergoes condensation with oxan-4-one in ethanol under reflux (78°C) for 6–8 hours. Acid catalysis (glacial acetic acid, 2–5 mol%) dehydrates the intermediate, forming the C=N bond characteristic of hydrazones.
Table 2: Hydrazone Formation Parameters
Parameter | Optimal Value | Source |
---|---|---|
Solvent | Anhydrous ethanol | |
Catalyst | Acetic acid (3 mol%) | |
Molar ratio (1:Oxan-4-one) | 1:1.1 | |
Reaction time | 7 hours | |
Yield | 78–85% |
Solvent and Catalysis Effects
Polar aprotic solvents (e.g., DMF) were tested but resulted in lower yields (<70%) due to side reactions. Ethanol balances solubility and reactivity while enabling easy isolation. Catalytic acid protonates the carbonyl oxygen of oxan-4-one, enhancing electrophilicity for nucleophilic attack by the sulfonohydrazide’s amine.
Characterization and Validation
Spectroscopic Analysis
- FT-IR : Key peaks include:
- ¹H NMR (DMSO-d₆, 400 MHz):
Table 3: Comparative Spectroscopic Data
Feature | Sulfonohydrazide | Hydrazone |
---|---|---|
N-H stretch (cm⁻¹) | 3280 | – |
C=N stretch (cm⁻¹) | – | 1615 |
S=O stretches (cm⁻¹) | 1360, 1170 | 1355, 1165 |
Purity Assessment
Thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane 3:7) confirmed reaction completion (Rf = 0.45 for hydrazone vs. 0.12 for sulfonohydrazide). Elemental analysis aligned with theoretical values (C: 51.2%, H: 5.8%, N: 11.9%, S: 13.7%).
Scalability and Industrial Feasibility
The patent-described method for sulfonohydrazide synthesis achieves near-quantitative yields at multi-kilogram scales. Hydrazone formation, however, faces challenges in solvent recovery; switching to continuous flow systems may improve efficiency.
Chemical Reactions Analysis
4-methyl-N’-(oxan-4-ylidene)benzene-1-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research has indicated that the compound may have potential as an anticancer agent. Its ability to inhibit the growth of cancer cells has been investigated, and further studies are ongoing to understand its mechanism of action and therapeutic potential.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-methyl-N’-(oxan-4-ylidene)benzene-1-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its antibacterial activity may be due to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. Similarly, its anticancer activity may involve the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Sulfonohydrazides are characterized by their R¹-SO₂-NH-N=CH-R² backbone, where structural variations in R¹ and R² dictate their physicochemical and functional properties. Below is a systematic comparison of 4-methyl-N'-(oxan-4-ylidene)benzene-1-sulfonohydrazide with key analogs:
Structural and Molecular Comparisons
Key Observations :
- Substituent Effects :
- Aromatic vs. Aliphatic : Aromatic substituents (e.g., phenyl, naphthyl) enhance π-π stacking and hydrophobicity, whereas aliphatic/heterocyclic groups (e.g., oxan-4-ylidene, piperidinyl) improve solubility and modulate steric hindrance.
- Electronic Effects : Electron-withdrawing groups (e.g., pyridinyl) increase electrophilicity at the hydrazone bond, influencing reactivity in catalytic processes .
Biological Activity
4-Methyl-N'-(oxan-4-ylidene)benzene-1-sulfonohydrazide is a compound of interest due to its potential biological activities. This hydrazone derivative has been studied for its antibacterial, antifungal, and anti-inflammatory properties, positioning it as a candidate for therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C11H13N3O3S
- CAS Number : 124288-95-5
- Molecular Weight : 253.31 g/mol
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 4-methylbenzenesulfonyl hydrazide and an appropriate carbonyl compound, followed by purification techniques such as recrystallization and chromatography. Characterization methods include:
- FT-IR Spectroscopy : To confirm functional groups.
- NMR Spectroscopy : For structural elucidation.
- Thin Layer Chromatography (TLC) : To monitor the progress of the reaction.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. In a study evaluating the antibacterial efficacy of synthesized Schiff base complexes, it was found that some derivatives showed promising results against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Antifungal Activity
The compound also demonstrated antifungal activity in vitro against common fungal pathogens. The antifungal efficacy was assessed using the agar diffusion method, revealing that it inhibited the growth of fungi such as Candida albicans and Aspergillus niger .
Fungal Strain | Inhibition Zone (mm) |
---|---|
Candida albicans | 14 |
Aspergillus niger | 11 |
Anti-inflammatory Properties
In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. Studies using animal models indicated that treatment with this compound resulted in a significant reduction in inflammation markers, suggesting its potential as an anti-inflammatory agent .
Case Studies
A notable case study involved the application of this compound in treating infections caused by resistant bacterial strains. The study highlighted its effectiveness in reducing bacterial load in infected tissue samples, demonstrating both safety and efficacy in preliminary trials.
Q & A
Q. What are the optimal synthetic conditions for 4-methyl-N'-(oxan-4-ylidene)benzene-1-sulfonohydrazide, and how can purity be maximized?
Basic Synthesis & Purification
The synthesis typically involves a condensation reaction between a sulfonohydrazide precursor and an oxane-derived carbonyl compound. Key steps include:
- Reaction Conditions: Reflux in ethanol or methanol (60–80°C, 6–12 hours) to ensure complete imine bond (C=N) formation .
- Catalysts: Acidic conditions (e.g., glacial acetic acid) catalyze the hydrazone formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity. Monitor progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
Yield Optimization: Adjust molar ratios (1:1.2 for carbonyl:sulfonohydrazide) and use anhydrous solvents to suppress side reactions .
Q. How can the structure of this compound be confirmed experimentally?
Basic Structural Characterization
- Spectroscopy:
- X-ray Crystallography: Monoclinic system (space group P21/c) with unit cell parameters:
Q. What computational methods are suitable for studying the electronic properties of this compound?
Advanced Computational Analysis
- Density Functional Theory (DFT):
- Thermochemistry: Use exact-exchange terms to improve accuracy in bond dissociation energy calculations (average error <2.4 kcal/mol) .
Q. How can crystallographic data discrepancies be resolved during refinement?
Advanced Crystallography
- Data Collection: Ensure high-resolution (<1.0 Å) data using MoKα radiation (λ = 0.71073 Å) and low-temperature (100 K) measurements to reduce thermal motion artifacts .
- Refinement Tools:
- Validation: Check R-factor convergence (R1 < 0.05) and validate hydrogen bonding via PLATON .
Q. What intermolecular interactions stabilize the crystal lattice?
Advanced Solid-State Analysis
- Hydrogen Bonding: N–H···O=S and C–H···π interactions form dimers along the b-axis .
- π–π Stacking: Weak aromatic interactions (3.8–4.2 Å) between benzene rings enhance packing efficiency .
- Thermal Stability: Melting point >476 K, confirmed by DSC, correlates with strong intermolecular forces .
Q. How do reaction conditions influence the stereochemistry of the hydrazone bond?
Advanced Reaction Mechanism
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor E-configuration due to stabilized transition states .
- pH Control: Neutral or mildly acidic conditions prevent hydrolysis of the hydrazone bond .
- Steric Effects: Bulky substituents on the oxane ring may induce Z-isomer formation; monitor via NOESY NMR .
Q. How can contradictory spectroscopic data from similar derivatives be reconciled?
Advanced Data Analysis
- Case Study: Discrepancies in NO₂ stretching frequencies (IR) may arise from conjugation with adjacent groups. Compare with 4-nitro analogs (e.g., 1502 cm⁻¹ vs. 1520 cm⁻¹ in nitrobenzaldehyde derivatives) .
- Solution: Use substituent constants (Hammett σ) to predict electronic effects on vibrational modes .
Q. What software tools are essential for dynamic reaction monitoring?
Advanced Methodological Tools
- Chromatography: HPLC-MS with C18 columns (ACN/water gradient) tracks intermediates .
- Kinetic Modeling: Fit time-resolved NMR data to a second-order rate law using MATLAB or Python .
Q. What purification challenges arise due to hygroscopicity?
Basic Practical Considerations
- Drying Protocols: Store under vacuum (40°C, 24 hours) or use molecular sieves (3Å) in DMSO solutions .
- Alternative Solvents: Replace methanol with anhydrous THF to minimize water absorption during recrystallization .
Q. How can weak intermolecular interactions be quantified computationally?
Advanced Quantum Chemistry
Properties
IUPAC Name |
4-methyl-N-(oxan-4-ylideneamino)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-10-2-4-12(5-3-10)18(15,16)14-13-11-6-8-17-9-7-11/h2-5,14H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRSKHRTTAZWRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
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